6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Description

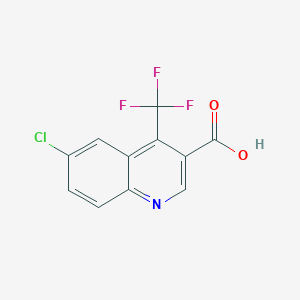

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRZSYIRQHIHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative.

Chlorination: Introduction of the chloro group at the 6th position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Trifluoromethylation: Introduction of the trifluoromethyl group at the 4th position using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Carboxylation: Introduction of the carboxylic acid group at the 3rd position using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, leading to the formation of quinoline-3-carboxylate derivatives.

Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Oxidation: Quinoline-3-carboxylate derivatives.

Reduction: Dechlorinated or reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as DNA gyrase in bacteria or kinases in cancer cells.

Pathways: It can interfere with critical pathways, such as DNA replication in bacteria or signal transduction pathways in cancer cells, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid with analogous compounds:

Key Findings from Comparative Studies

Substituent Effects: Chlorine vs. Fluorine: Fluorine at position 6 (as in 4-chloro-6-fluoro-quinoline-3-carboxylic acid) improves solubility compared to chlorine but may reduce steric bulk . Trifluoromethyl Position: The trifluoromethyl group at position 4 (vs. Bromine Substitution: Bromine at position 4 (as in 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid) offers a reactive site for further functionalization but increases molecular weight .

Functional Group Impact: Carboxylic Acid vs. Ester: The carboxylic acid group at position 3 (common in all compounds) facilitates metal chelation and hydrogen bonding, critical for biological activity. Ester derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) exhibit improved membrane permeability due to increased lipophilicity .

Biological Activity

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

This compound is a quinoline derivative characterized by the presence of a chloro and a trifluoromethyl group. Its molecular formula is , and it has been shown to exhibit various biological activities.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, have significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating its potential as a lead compound in antibiotic development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines. For instance, it was found to exhibit growth inhibition against the MCF-7 breast cancer cell line, with IC50 values indicating potent activity . The mechanism of action appears to involve DNA cleavage and apoptosis induction, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and survival.

- DNA Interaction : It has been shown to cleave DNA, which contributes to its cytotoxic effects against cancer cells .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, using the MTT assay. Results indicated that this compound significantly inhibited cell viability in cancer cell lines compared to controls .

- DNA Cleavage Studies : Electrophoretic analysis demonstrated that the compound effectively cleaves λ-DNA, suggesting a mechanism that may lead to apoptosis in cancer cells .

Comparative Analysis

A comparison of the biological activities of this compound with other similar compounds reveals its unique profile:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | High | 15 |

| Other Quinoline Derivative A | Low | Moderate | 25 |

| Other Quinoline Derivative B | High | Low | 30 |

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. For example, trifluoromethylation can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Ethyl ester intermediates (e.g., ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate) are often hydrolyzed to yield the carboxylic acid moiety under alkaline conditions . Key steps include cyclization, halogenation, and functional group interconversion.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux | 60-75% | |

| Trifluoromethylation | CF₃Cu complexes, Pd catalysis | 50-65% | |

| Ester Hydrolysis | 10% NaOH, CH₃OH, reflux | 80-90% |

Q. Which characterization techniques are critical for verifying the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the quinoline C-3 carboxylic acid proton appears as a singlet near δ 8.3–8.5 ppm in DMSO-d₆ .

- IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid, ~1685 cm⁻¹) and C-F (trifluoromethyl, ~1100–1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₆ClF₃NO₂: 294.02) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as seen in related quinoline-3-carboxylic acid derivatives .

Q. What preliminary biological activities are associated with this compound?

Quinoline-3-carboxylic acids are explored for antimicrobial and anticancer properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. For example, derivatives with similar structures show IC₅₀ values <10 µM against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the trifluoromethyl-substituted intermediate?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves regioselectivity .

- Continuous Flow Reactors : Enhances mixing and heat transfer for exothermic steps like cyclization .

- Catalytic Systems : Pd/Cu bimetallic catalysts increase trifluoromethylation efficiency (yield >70%) compared to traditional methods .

Q. What role does the trifluoromethyl group play in modulating biological activity?

The -CF₃ group:

- Electron-Withdrawing Effect : Stabilizes the quinoline ring, reducing susceptibility to oxidative degradation .

- Hydrophobic Interactions : Enhances binding to hydrophobic pockets in target enzymes (e.g., bacterial DNA gyrase) .

- Meta-Bolic Stability : Reduces Phase I metabolism by cytochrome P450 enzymes, as shown in pharmacokinetic studies of analogous compounds .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain). Mitigation strategies include:

- Standardized Protocols : Use CLSI/MIC guidelines for antimicrobial testing .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies. For example, 6-chloro derivatives show 2–3-fold higher activity than 6-fluoro analogs .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets like topoisomerase IV. The carboxylic acid group often forms hydrogen bonds with catalytic residues (e.g., Ser84 in E. coli gyrase) .

- QSAR Models : Predict logP and pKa values to optimize solubility and bioavailability. For trifluoromethyl quinolines, logP <2.5 correlates with reduced cytotoxicity .

Q. How can toxicity risks be assessed for this compound in early-stage research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.